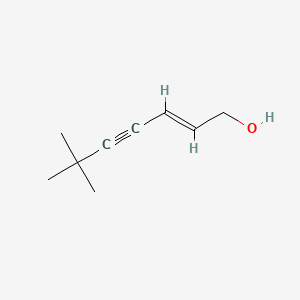

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2'-Deoxyguanosine-5'-triphosphate trisodium salt (dGTP) is a nucleotide used in the synthesis of DNA. It is one of the four building blocks of DNA, alongside adenosine, cytidine, and thymidine triphosphates. dGTP is essential for DNA polymerization processes, where it serves as a substrate for DNA polymerase enzymes during DNA replication and repair.

Synthesis Analysis

The synthesis of dGTP involves enzymatic or chemical methods, starting from nucleosides such as deoxyguanosine. Chemical phosphorylation techniques can produce triphosphate forms, including the use of phosphorous oxychloride for monophosphorylation, followed by reaction with tributylammonium pyrophosphate and subsequent hydrolysis (KoreAnilkumar et al., 2013).

Molecular Structure Analysis

The molecular structure of dGTP has been extensively studied, revealing the importance of its conformation for DNA synthesis. The guanine base adopts an anti conformation around the C(1')-N(9) bond, essential for fitting into the DNA structure during replication (Seshadri & Viswamitra, 1974).

Chemical Reactions and Properties

dGTP participates in various chemical reactions, primarily in the polymerization process to form DNA strands. Its incorporation into DNA is catalyzed by DNA polymerases, which select dGTP based on complementary base pairing with cytosine in the DNA template. The specificity and efficiency of this process are crucial for the fidelity of DNA replication.

Physical Properties Analysis

The physical properties of dGTP, such as solubility, stability, and melting point, are influenced by its molecular structure and the presence of the triphosphate group. dGTP's solubility in water and its stability under physiological conditions enable its biological role in cellular processes.

Chemical Properties Analysis

The chemical properties of dGTP include its reactivity towards enzymes and other nucleic acids. Its role as a substrate for DNA polymerases highlights its chemical reactivity, essential for the enzymatic processes of DNA replication and repair.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

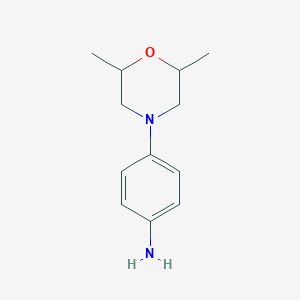

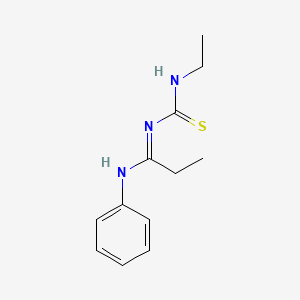

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is a compound that has been explored in the context of organic synthesis and chemical properties. A notable study involves the stereoselective halogenation of 6,6-dimethyl-1-hepten-4-yn-3-ol, leading to the formation of (E)-1-halo-6,6-dimethyl-2-hepten-4-yne, a key intermediate for the synthesis of terbinafine, an antifungal agent. This process demonstrated good yield and stereoselectivity, highlighting the compound's relevance in medicinal chemistry (Chou, Tseng, & Chen, 2000).

Catalysis and Material Science

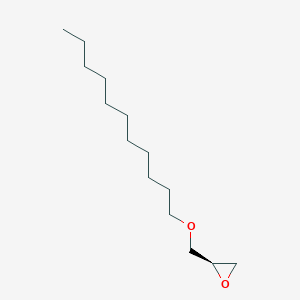

Another research application focuses on the modification of (poly)siloxanes via hydrosilylation catalyzed by rhodium complexes in ionic liquids. The study successfully synthesized heptyl and glycidyloxy functional (poly)siloxanes and silicone polyethers with high yield and selectivity. This catalytic system based on rhodium siloxide can be easily separated from the product and reused, indicating its potential for sustainable chemistry and material science applications (Marciniec, Maciejewski, Szubert, & Kurdykowska, 2006).

Advanced Organic Synthesis Techniques

The research on 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne also extends to advanced organic synthesis techniques. For instance, the intramolecular Pauson–Khand (PK) reaction of various substrates including 4-ethynyl-octa-1,7-dienes and 5-ethynyl-nona-1,8-dienes has been reported. This process yields bicyclo[3.3.0]oct-1-en-3-ones and is significant for the preparation of new and useful building blocks for the synthesis of angularly fused triquinanes, showcasing the compound's role in synthesizing complex molecular architectures (Marco-Contelles, Ruiz-Caro, Mainetti, Devin, Fensterbank, & Malacria, 2002).

Eigenschaften

IUPAC Name |

(E)-6,6-dimethylhept-2-en-4-yn-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-9(2,3)7-5-4-6-8-10/h4,6,10H,8H2,1-3H3/b6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALYLLJOCKLAGD-GQCTYLIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C/CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-[(4-aminophenyl)sulfonyl]amino]propyl]carbamic Acid tert-But](/img/structure/B1142029.png)